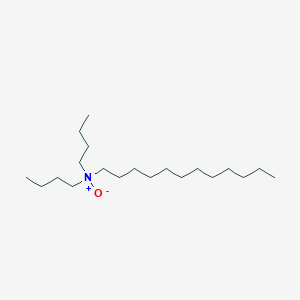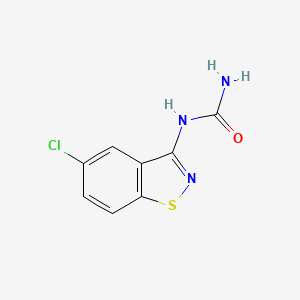
(5-Chloro-1,2-benzothiazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-1,2-benzothiazol-3-yl)urea is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
The synthesis of (5-Chloro-1,2-benzothiazol-3-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-aminobenzenethiol with an isocyanate. The reaction typically occurs under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the yield and reduce reaction times .
Chemical Reactions Analysis
(5-Chloro-1,2-benzothiazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives
Scientific Research Applications
(5-Chloro-1,2-benzothiazol-3-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties .
Mechanism of Action
The mechanism of action of (5-Chloro-1,2-benzothiazol-3-yl)urea involves the inhibition of specific enzymes and proteins. For example, it can inhibit dihydroorotase, DNA gyrase, and other enzymes involved in bacterial and fungal metabolism. This inhibition disrupts the normal functioning of these organisms, leading to their death. The compound may also interact with molecular targets such as receptors and ion channels, affecting cellular signaling pathways .
Comparison with Similar Compounds
(5-Chloro-1,2-benzothiazol-3-yl)urea can be compared with other benzothiazole derivatives such as:
Ethoxzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Benzothiazol-2-ylthiomethyl thiocyanate (TCMTB): An antimicrobial agent used in industrial applications.
Dimazole: An antifungal agent used in agriculture
These compounds share similar structural features but differ in their specific biological activities and applications
Properties
CAS No. |
105734-59-6 |
|---|---|
Molecular Formula |
C8H6ClN3OS |
Molecular Weight |
227.67 g/mol |
IUPAC Name |
(5-chloro-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C8H6ClN3OS/c9-4-1-2-6-5(3-4)7(12-14-6)11-8(10)13/h1-3H,(H3,10,11,12,13) |
InChI Key |
VBOUWBFPRNDVBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NS2)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)
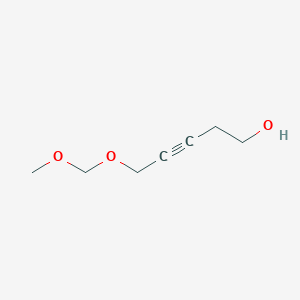
![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)

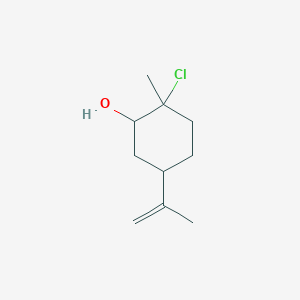
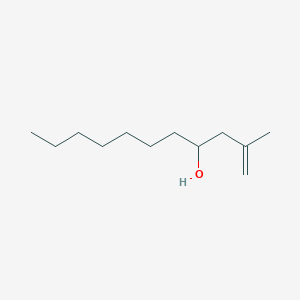
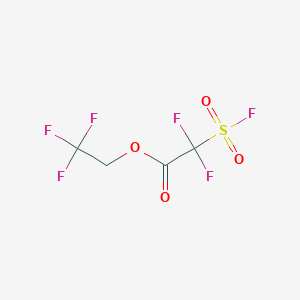
![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)

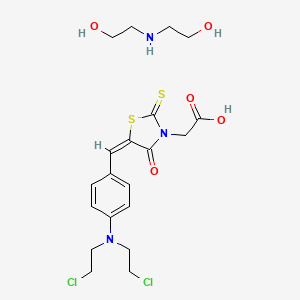
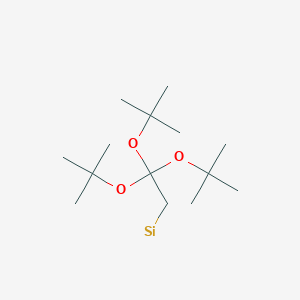
![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)
